molecular formula C23H30ClN3O3S2 B2487412 N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride CAS No. 1216871-91-8

N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride

Cat. No.: B2487412
CAS No.: 1216871-91-8
M. Wt: 496.08
InChI Key: WRYAJLYYMZENPG-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a benzamide derivative characterized by:

  • A benzamide core substituted with a methylsulfonyl group at the 3-position.
  • A 5,6-dimethylbenzo[d]thiazol-2-yl moiety linked to the amide nitrogen.
  • A diethylaminoethyl side chain, also bonded to the amide nitrogen.
  • A hydrochloride salt form, enhancing aqueous solubility.

Its design incorporates features that may influence solubility, metabolic stability, and receptor binding .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S2.ClH/c1-6-25(7-2)11-12-26(22(27)18-9-8-10-19(15-18)31(5,28)29)23-24-20-13-16(3)17(4)14-21(20)30-23;/h8-10,13-15H,6-7,11-12H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYAJLYYMZENPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C(=C2)C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

  • IUPAC Name : N-[2-(diethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-(methylsulfonyl)benzamide; hydrochloride
  • Molecular Formula : C23H30ClN3O3S2
  • Molecular Weight : 496.1 g/mol
  • CAS Number : 1215560-98-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including compounds similar to this compound. Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties against multidrug-resistant pathogens.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
3hS. aureus2 µg/mL
3jE. faecium2 µg/mL
7C. auris<10 µg/mL
9fC. albicans<5 µg/mL

The data above illustrate the structure-dependent activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria, indicating that modifications to the thiazole ring can enhance antimicrobial efficacy .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. The mechanism involves the inhibition of cell proliferation in various cancer cell lines.

Case Study: A549 and Caco-2 Cell Lines

A study evaluated the cytotoxic effects of this compound on A549 (lung cancer) and Caco-2 (colon cancer) cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM.

The proposed mechanism for the biological activity of this compound includes:

  • Enzyme Inhibition : The diethylamino group may interact with specific enzymes involved in cellular signaling pathways.
  • Receptor Binding : The benzamide core can facilitate binding to various receptors, potentially modulating their activity.
  • Disruption of Cellular Processes : The methylsulfonyl group may affect cellular processes such as apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The table below highlights key structural and functional differences between the target compound and analogs from the evidence:

Compound (Reference) Key Substituents/Features Functional Implications
Target Compound Diethylaminoethyl, 5,6-dimethylbenzothiazol-2-yl, methylsulfonyl, hydrochloride Enhanced solubility (salt form), potential dual electronic effects (electron-withdrawing methylsulfonyl and electron-donating diethylaminoethyl)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Ev1) Hydroxy, 3-methylbenzoyl, N,O-bidentate group Metal-catalyzed C–H bond functionalization due to directing group
N-(5,6-Methylenedioxybenzothiazole-2-yl) derivatives (Ev2) Methylenedioxy, thio/piperazine substituents Antimicrobial activity (implied by structural motifs in Ev2)
Sulfentrazone (Ev4) Dichlorophenyl, difluoromethyl-triazolyl, methylsulfonamide Herbicidal activity via sulfonamide-mediated inhibition
Key Observations:
  • Solubility : The hydrochloride salt in the target compound likely improves water solubility compared to neutral analogs like Ev1’s hydroxy-substituted benzamide.
  • Biological Activity : The 5,6-dimethylbenzothiazole moiety may confer kinase inhibition properties, as seen in other benzothiazole-based drugs, whereas Ev2’s methylenedioxybenzothiazole derivatives are linked to antimicrobial applications .

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